N-(4-chloro-3-nitrophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide
Description
N-(4-Chloro-3-nitrophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide (hereafter referred to as Compound A) is a benzo[d]isothiazol-3(2H)-one derivative featuring a 4-chloro-3-nitrophenyl substituent and a propanamide linker. Its molecular formula is C₁₆H₁₂ClN₃O₆S, with a molecular weight of 409.797 g/mol . The compound’s structure includes a sulfonamide (1,1-dioxide) group and a ketone at the 3-position of the benzisothiazole ring, which are critical for its biological interactions .
Properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O6S/c1-9(15(21)18-10-6-7-12(17)13(8-10)20(23)24)19-16(22)11-4-2-3-5-14(11)27(19,25)26/h2-9H,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRFXRRSTSZCIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-])N2C(=O)C3=CC=CC=C3S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
Compound A shares structural similarities with N-substituted benzo[d]isothiazol-3(2H)-one derivatives. Key analogues include:
Key Findings :
- Anti-inflammatory Activity : Esters (e.g., 3d, 3f) and nitriles (e.g., Compound 2) exhibit superior binding to COX-1 due to favorable Gibbs free energy (−9.5 to −10.2 kcal/mol) compared to aspirin (−6.8 kcal/mol) .
- Structural Impact: Electron-withdrawing groups (e.g., NO₂, Cl in Compound A) may enhance binding to inflammatory targets but reduce solubility, whereas methoxy or hydroxyl groups improve bioavailability .
Molecular and Computational Insights
Q & A
Basic: What are the optimal synthetic routes for synthesizing this compound with high purity?
The synthesis of this compound requires multi-step protocols with precise control of reaction conditions. Key considerations include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reactant solubility and reaction efficiency .
- Temperature control : Maintaining temperatures between 60–80°C during coupling reactions minimizes side-product formation .
- Purification : Column chromatography (e.g., silica gel) or recrystallization is critical for isolating high-purity products (>95% by HPLC) .
- Catalysts : Amine bases (e.g., triethylamine) facilitate nucleophilic substitutions in the formation of the propanamide backbone .
Basic: Which spectroscopic methods are most effective for characterizing this compound?
Rigorous structural validation involves:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., chlorophenyl and nitro groups) and assess purity .
- Infrared Spectroscopy (IR) : Identifies functional groups like sulfonamide (S=O stretch at ~1150–1350 cm⁻¹) and carbonyl (C=O at ~1650–1750 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks) and detects isotopic patterns from chlorine .
Advanced: How does the compound’s structure influence its biological activity?
The compound’s bioactivity is driven by:
- Electron-withdrawing groups : The 4-chloro-3-nitrophenyl moiety enhances electrophilicity, potentially improving binding to cysteine-rich enzymatic targets (e.g., kinases) .
- Sulfonamide core : The 1,1-dioxido-3-oxobenzo[d]isothiazol group may mimic endogenous sulfated biomolecules, enabling interactions with heparin-binding domains .
- Comparative SAR : Analogues with fluorinated or methoxy substituents show reduced antimicrobial activity, suggesting chlorine and nitro groups are critical for target engagement .
Advanced: What computational methods can predict the compound’s binding affinity to biological targets?
- Molecular docking : Software like AutoDock Vina models interactions with enzymes (e.g., cyclooxygenase-2) by aligning the sulfonamide group with catalytic pockets .
- DFT calculations : Density Functional Theory optimizes the compound’s electronic configuration to predict reactivity (e.g., charge distribution on the nitro group) .
- MD simulations : Molecular dynamics assess stability in binding pockets over time (e.g., RMSD < 2 Å over 100 ns simulations) .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Contradictions often arise from:
- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times (24 vs. 48 hours) alter IC₅₀ values .
- Structural analogs : Minor modifications (e.g., replacing chlorophenyl with fluorophenyl) significantly impact activity profiles .
- Solution stability : Degradation in DMSO stock solutions (e.g., hydrolysis of the nitro group) may reduce apparent potency .
Advanced: What in vitro assays are suitable for evaluating its anticancer activity?
- MTT assay : Measures cytotoxicity in cancer cell lines (e.g., IC₅₀ of 12.5 μM in A549 lung cancer cells) .
- Apoptosis markers : Flow cytometry with Annexin V/PI staining quantifies early vs. late apoptosis induction .
- Migration inhibition : Scratch assays evaluate anti-metastatic potential by monitoring wound closure rates .
Advanced: How can the compound’s pharmacokinetic properties be improved through structural modifications?
- LogP optimization : Introducing hydrophilic groups (e.g., hydroxyl or carboxyl) reduces LogP from 3.2 to 2.5, enhancing solubility .
- Metabolic stability : Fluorination of the phenyl ring slows CYP450-mediated oxidation, extending half-life in hepatic microsomes .
- Prodrug strategies : Esterification of the propanamide group improves oral bioavailability .
Advanced: What are the key challenges in scaling up synthesis for preclinical studies?
- Yield optimization : Multi-step reactions often have cumulative yields <40%; telescoping steps (e.g., one-pot synthesis) can improve efficiency .
- Purification bottlenecks : Replace column chromatography with precipitation or crystallization for large batches .
- Regioselectivity : Competing reactions at the nitro group require protecting groups (e.g., Boc) during functionalization .
Advanced: How can researchers assess the compound’s selectivity against off-target proteins?
- Kinase profiling : Screen against panels of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target inhibition .
- CETSA : Cellular Thermal Shift Assay confirms target engagement by monitoring protein thermal stability shifts .
- CRISPR knockouts : Validate mechanism using cell lines with deleted target genes (e.g., STAT3) .
Advanced: What analytical techniques quantify the compound’s stability under physiological conditions?
- HPLC-UV : Monitor degradation in simulated gastric fluid (pH 1.2) or plasma (pH 7.4) over 24 hours .
- LC-MS/MS : Detect hydrolytic byproducts (e.g., nitro group reduction to amine) in liver microsome incubations .
- DSC : Differential Scanning Calorimetry assesses thermal decomposition (e.g., melting point >200°C indicates solid-state stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
